molecular formula C₈₆H₁₂₄N₁₂O₁₈ B1150391 Dbco-(peg)3-VC-pab-mmae

Dbco-(peg)3-VC-pab-mmae

Cat. No. B1150391
M. Wt: 1613.97
InChI Key: SXYWMLXUSVMZIA-RZDIXEDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.

Scientific Research Applications

Application in High Efficacy ADCs

A study by Ochtrop et al. (2023) highlights the use of DBCO-(PEG)3-VC-PAB-MMAE in the development of antibody-drug conjugates (ADCs). These ADCs have a high drug-to-antibody ratio and exhibit excellent in vivo stability and antitumor activity, surpassing FDA-approved VC-PAB-MMAE ADCs like Adcetris in tumor xenograft models. This research underscores the potential of this compound in creating effective and stable ADCs for targeted cancer therapy (Ochtrop et al., 2023).

Role in Overcoming ADC Resistance

Yu et al. (2015) explored the development of new ADCs using this compound to overcome resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). They identified P-gp as a major driver of resistance to vc-MMAE–based conjugates and demonstrated the efficacy of alternative ADCs in resistant cell lines. This research indicates the compound's role in advancing cancer treatment, particularly in cases where resistance to existing therapies is a challenge (Yu et al., 2015).

Enhancing Tissue Engineering Scaffold Cellularization

Mao et al. (2019) utilized DBCO-modified polymers, including DBCO-(PEG)3, in tissue engineering to enhance scaffold cellularization. This application is critical in regenerative medicine, as it improves the in vivo integration and functionality of implanted scaffolds (Mao et al., 2019).

Advancing siRNA Delivery in Cancer Therapy

Klein et al. (2018) discussed the use of DBCO-(PEG)3 in the delivery of small interfering RNA (siRNA) for cancer therapy. Their research showed how this compound could be used to create targeted lipopolyplexes, demonstrating its potential in gene silencing and targeted cancer treatment (Klein et al., 2018).

Gene Delivery Vehicle Development

Schmieder et al. (2007) investigated the use of this compound in developing gene delivery vehicles. Their research aimed to overcome challenges such as cytotoxicity and rapid clearance associated with non-viral carriers. This study demonstrates the compound's utility in enhancing the efficiency and safety of gene therapy (Schmieder et al., 2007).

Differential MMAE Delivery from ADCs

Research by Okeley et al. (2014) on different linker systems for ADCs, including this compound, highlights its impact on the differential delivery of MMAE. This study provides insights into optimizing ADCs for increased efficacy in cancer treatment (Okeley et al., 2014).

properties

Molecular Formula

C₈₆H₁₂₄N₁₂O₁₈

Molecular Weight

1613.97

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1

InChI Key

SXYWMLXUSVMZIA-RZDIXEDLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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